3,3-DIMETHYL-N-[4-(PYRROLIDIN-1-YL)BUTYL]BUTANAMIDE HYDROCHLORIDE
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Overview
Description
3,3-DIMETHYL-N-[4-(PYRROLIDIN-1-YL)BUTYL]BUTANAMIDE HYDROCHLORIDE is a chemical compound with a complex structure that includes a pyrrolidine ring, a butyl chain, and a butanamide group
Scientific Research Applications
3,3-DIMETHYL-N-[4-(PYRROLIDIN-1-YL)BUTYL]BUTANAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 3,3-dimethyl-N-(4-(pyrrolidin-1-yl)butyl)butanamide hydrochloride is classified under GHS07. It has a hazard statement H319, which means it causes serious eye irritation. Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 .
Mechanism of Action
Target of Action
The primary targets of 3,3-dimethyl-N-(4-(pyrrolidin-1-yl)butyl)butanamide hydrochloride are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to interact with various targets due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-N-[4-(PYRROLIDIN-1-YL)BUTYL]BUTANAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,3-dimethylbutanoyl chloride with 4-(pyrrolidin-1-yl)butylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-N-[4-(PYRROLIDIN-1-YL)BUTYL]BUTANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or pyrrolidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-4-(pyrrolidin-1-yl)piperidine hydrochloride
- 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime
- (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride
Uniqueness
3,3-DIMETHYL-N-[4-(PYRROLIDIN-1-YL)BUTYL]BUTANAMIDE HYDROCHLORIDE is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a butanamide group. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
3,3-dimethyl-N-(4-pyrrolidin-1-ylbutyl)butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O.ClH/c1-14(2,3)12-13(17)15-8-4-5-9-16-10-6-7-11-16;/h4-12H2,1-3H3,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTBJVZACNKLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCCCN1CCCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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